

# GPR61 Inverse Agonist 1: A Technical Guide to Its Discovery and Synthesis

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## Compound of Interest

Compound Name: GPR61 Inverse agonist 1

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This whitepaper provides an in-depth technical overview of the discovery and synthesis of **GPR61 Inverse Agonist 1**, a potent and selective modulator of the orphan G protein-coupled receptor, GPR61. This document details the signaling pathway of GPR61, the discovery of this novel inverse agonist, its mechanism of action, and relevant experimental protocols.

## Introduction to GPR61

G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is primarily expressed in the brain, particularly in the pituitary gland and appetite-regulating centers of the hypothalamus and brainstem.[1] GPR61 is a class A GPCR that exhibits constitutive activity, meaning it is active even in the absence of an agonist.[1][2] This constitutive activity is mediated through the Gs-alpha/cAMP signaling pathway.[3][4] The N-terminal domain of GPR61 is essential for this constitutive activity, acting as a tethered intramolecular ligand.[2][5] Due to its role in regulating appetite and body weight, GPR61 has emerged as a potential therapeutic target for metabolic disorders such as cachexia and obesity.[1][6][7][8]

## Discovery of GPR61 Inverse Agonist 1

**GPR61 Inverse Agonist 1**, also referred to as "compound 1," is a potent and selective tertiary sulfonamide-based inverse agonist of GPR61.[1] It was identified through a high-throughput

screening campaign of Pfizer's internal compound libraries using a cell-based assay that measured cyclic AMP (cAMP) levels in a cell line overexpressing GPR61.[\[1\]](#)[\[9\]](#)

## Quantitative Data

The following table summarizes the key quantitative data for **GPR61 Inverse Agonist 1**.

Parameter	Value	Reference
IC50	10-11 nM	<a href="#">[10]</a> <a href="#">[11]</a>

## Synthesis of GPR61 Inverse Agonist 1

While the specific synthetic route for **GPR61 Inverse Agonist 1** is detailed in the primary research publication by Lees et al., a general approach for the synthesis of similar sulfonamide-based compounds often involves the reaction of a sulfonyl chloride with a suitable amine.[\[1\]](#)[\[12\]](#) Further optimization of the initial hits from the high-throughput screen led to the development of this potent and selective inverse agonist.[\[1\]](#)[\[6\]](#)

## Mechanism of Action

**GPR61 Inverse Agonist 1** acts through a novel, G protein-competitive allosteric mechanism.[\[13\]](#)[\[7\]](#) It binds to a previously unknown intracellular allosteric pocket on the GPR61 receptor.[\[1\]](#) This binding site overlaps with the binding site for the Gas protein. By occupying this pocket, the inverse agonist acts as a wedge, remodeling the flanking helices of the receptor. This conformational change destroys the Gas-binding pocket and creates direct clashes that prevent Gas binding, thereby inhibiting the constitutive signaling of the receptor.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and characterization of **GPR61 Inverse Agonist 1**.

## High-Throughput Screening (HTS) for Inverse Agonists

A common approach for identifying inverse agonists is to screen for antagonists first, as this often provides a more robust assay window suitable for HTS.[\[14\]](#) The identified antagonists are

then profiled in an inverse agonist assay to identify compounds that reduce the basal activity of the receptor.<sup>[14]</sup>

- **Assay Principle:** Measurement of intracellular cAMP levels in a cell line stably overexpressing human GPR61. Inverse agonists will decrease the basal cAMP levels produced due to the receptor's constitutive activity.
- **Cell Line:** A stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to overexpress human GPR61.
- **Assay Format:** Typically a 384-well or 1536-well plate format for HTS.
- **Protocol:**
  - Seed the GPR61-expressing cells into the assay plates and incubate overnight.
  - Add the test compounds from the library at a single high concentration.
  - Incubate for a defined period to allow for compound-receptor interaction and modulation of cAMP levels.
  - Lyse the cells and measure intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
  - Primary hits are identified as compounds that significantly reduce the basal cAMP signal.

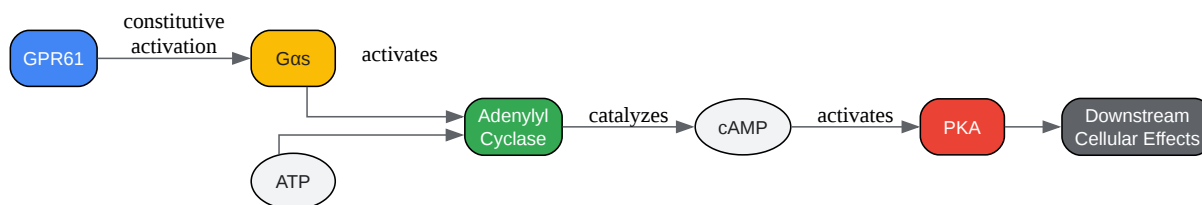
## cAMP Measurement Assay (Inverse Agonist Potency Determination)

- **Assay Principle:** To determine the potency (IC<sub>50</sub>) of the inverse agonist, a dose-response curve is generated by measuring the inhibition of basal cAMP production at various compound concentrations.
- **Protocol:**
  - Seed GPR61-expressing cells in assay plates and incubate.

- Prepare serial dilutions of the inverse agonist compound.
- Add the different concentrations of the compound to the cells.
- Incubate for a fixed time.
- Measure cAMP levels using a commercially available kit (e.g., Cisbio IP-One Gq kit for Gq-coupled receptors, or equivalent for Gs-coupled receptors).<sup>[14]</sup>
- Plot the percentage inhibition of the basal cAMP signal against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Visualizations

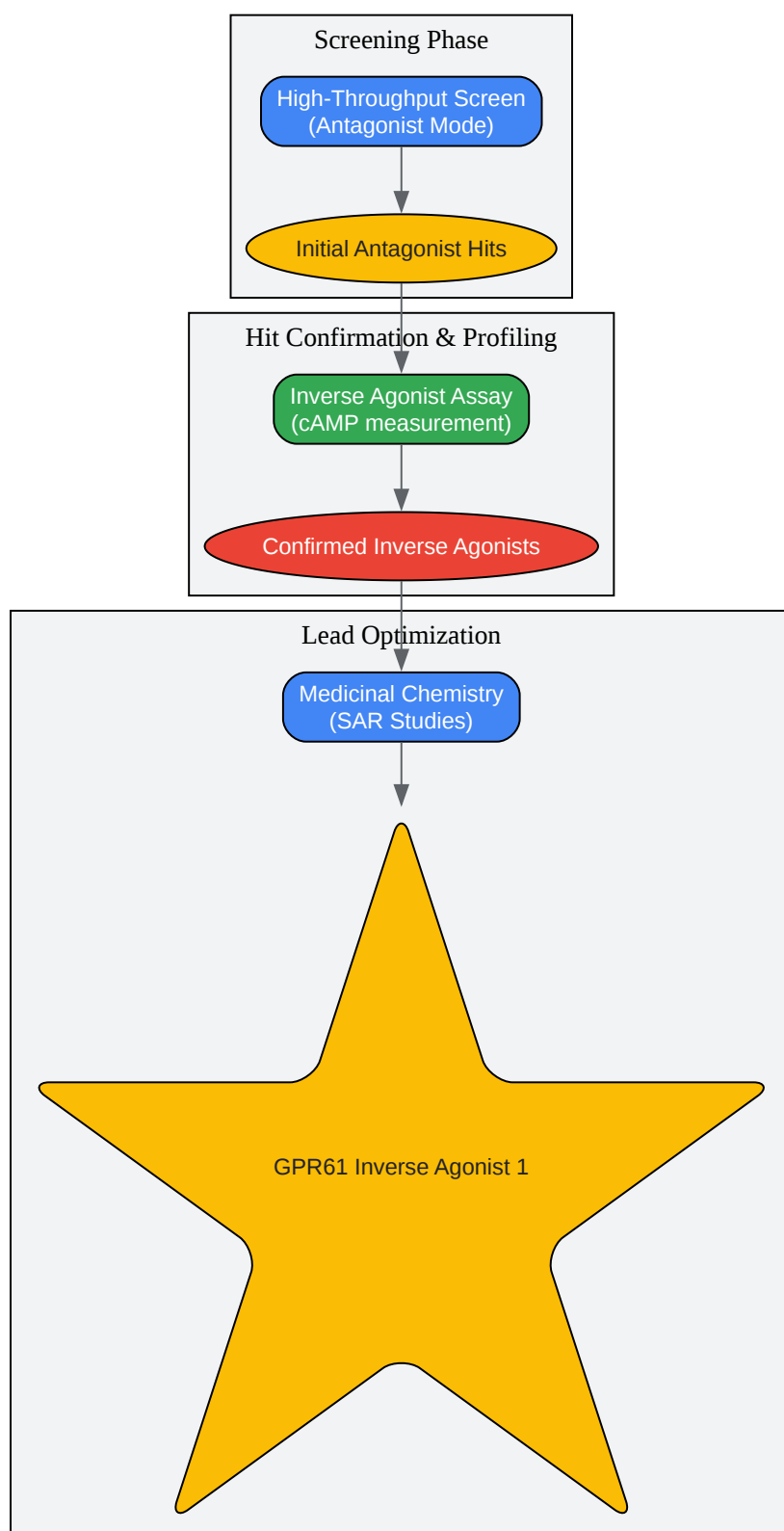
### GPR61 Signaling Pathway



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Caption: Constitutive signaling pathway of the GPR61 receptor.

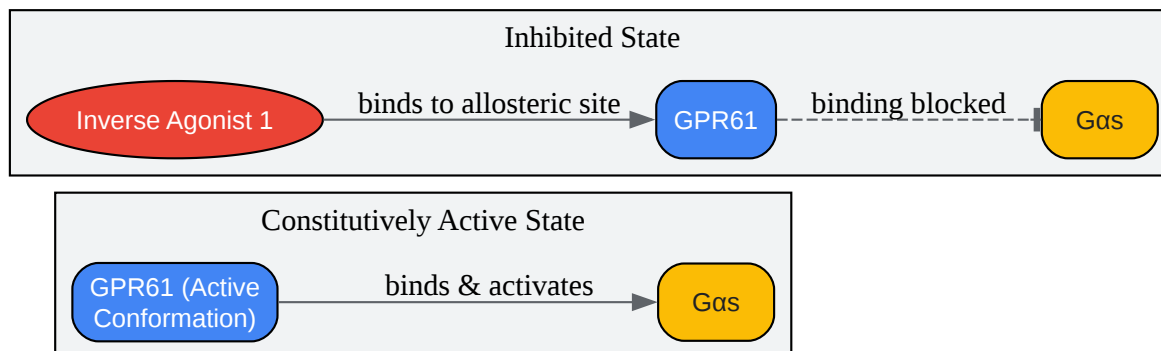
## Inverse Agonist Discovery Workflow



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Caption: Workflow for the discovery of **GPR61 Inverse Agonist 1**.

## Mechanism of Action of GPR61 Inverse Agonist 1



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Caption: Allosteric inhibition of GPR61 by Inverse Agonist 1.

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